Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 421580-28-1
VCID: VC21487637
InChI: InChI=1S/C25H23NO6S/c1-3-30-20-10-12-21(13-11-20)33(28,29)26-19-9-14-23-22(15-19)24(17(2)32-23)25(27)31-16-18-7-5-4-6-8-18/h4-15,26H,3,16H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C
Molecular Formula: C25H23NO6S
Molecular Weight: 465.5g/mol

Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 421580-28-1

Cat. No.: VC21487637

Molecular Formula: C25H23NO6S

Molecular Weight: 465.5g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate - 421580-28-1

Specification

CAS No. 421580-28-1
Molecular Formula C25H23NO6S
Molecular Weight 465.5g/mol
IUPAC Name benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C25H23NO6S/c1-3-30-20-10-12-21(13-11-20)33(28,29)26-19-9-14-23-22(15-19)24(17(2)32-23)25(27)31-16-18-7-5-4-6-8-18/h4-15,26H,3,16H2,1-2H3
Standard InChI Key LUXJSQIHWNRCRX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C

Introduction

Biological Activities

Benzofurans and their derivatives have been studied for their antimicrobial and anticancer activities. For instance, some benzofuran derivatives have shown significant cytotoxicity against leukemia and carcinoma cell lines . Additionally, benzofurans with halogen substitutions have demonstrated selective toxicity towards human leukemia cells .

Biological ActivityCompound ExampleEffect
Antimicrobial ActivityHalogenated benzofuransActive against Gram-positive bacteria and fungi
Anticancer ActivityBrominated benzofuransCytotoxic against leukemia and carcinoma cells

Synthesis and Chemical Modifications

The synthesis of benzofurans typically involves multi-step reactions starting from simpler benzofuran precursors. Modifications such as halogenation or the introduction of sulfonylamino groups can enhance biological activity .

Synthetic StepReagentsConditions
Introduction of Sulfonylamino GroupChloroacetyl chloride, ammonium thiocyanateDry DMF, reflux
HalogenationHalogenating agents (e.g., bromine)Various conditions depending on the starting material

Future Research Directions

Given the potential biological activities of benzofurans, future research on Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could focus on:

  • Synthesis Optimization: Developing efficient synthetic routes to produce this compound in high yield.

  • Biological Evaluation: Assessing its antimicrobial and anticancer activities using in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the ethoxy group or other parts of the molecule affect biological activity.

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